

# Application Notes and Protocols: Benzenepropanol in Flavor Development

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## Compound of Interest

Compound Name: Benzenepropanol

Cat. No.: B7769557

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## Introduction

**Benzenepropanol**, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is a versatile aromatic compound with significant applications in the development of flavoring agents. It is a colorless, slightly viscous liquid naturally found in various fruits, such as bilberries, and in products like rum and wine.<sup>[1][2]</sup> Its characteristic floral and balsamic odor, coupled with a sweet, pungent taste reminiscent of apricot, makes it a valuable ingredient for creating a wide range of flavor profiles.<sup>[3]</sup> This document provides detailed application notes and protocols for the effective use of **benzenepropanol** in flavor development, covering its synthesis, sensory evaluation, and potential applications.

## Chemical and Physical Properties

A thorough understanding of **benzenepropanol**'s properties is essential for its effective application in flavor formulations.

Property	Value	Reference
Synonyms	3-Phenyl-1-propanol, Hydrocinnamic alcohol, Phenylpropyl alcohol	[4]
CAS Number	122-97-4	[4]
FEMA Number	2885	[5]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	[6]
Molecular Weight	136.19 g/mol	[6]
Appearance	Colorless to pale yellow, slightly viscous liquid	[4]
Odor	Floral, balsamic, hyacinth	[5][7]
Taste	Sweet, pungent, apricot-like, spicy, cinnamon, fruity, honey- like	[3][8]
Boiling Point	236 °C	[7]
Melting Point	< -18 °C	[7]
Flash Point	109 °C	[7]
Solubility	Slightly soluble in water; soluble in ethanol, propylene glycol, and most non-volatile oils	[7]

## Synthesis and Purification of Food-Grade Benzenepropanol

The synthesis of **benzenepropanol** for food applications requires the use of food-grade reagents and adherence to strict purification protocols to ensure safety and quality. A common method involves the hydrogenation of cinnamaldehyde.

## Protocol 1: Synthesis of Benzenepropanol from Cinnamaldehyde

This protocol outlines the catalytic hydrogenation of natural cinnamaldehyde to produce food-grade **benzenepropanol**.

### Materials:

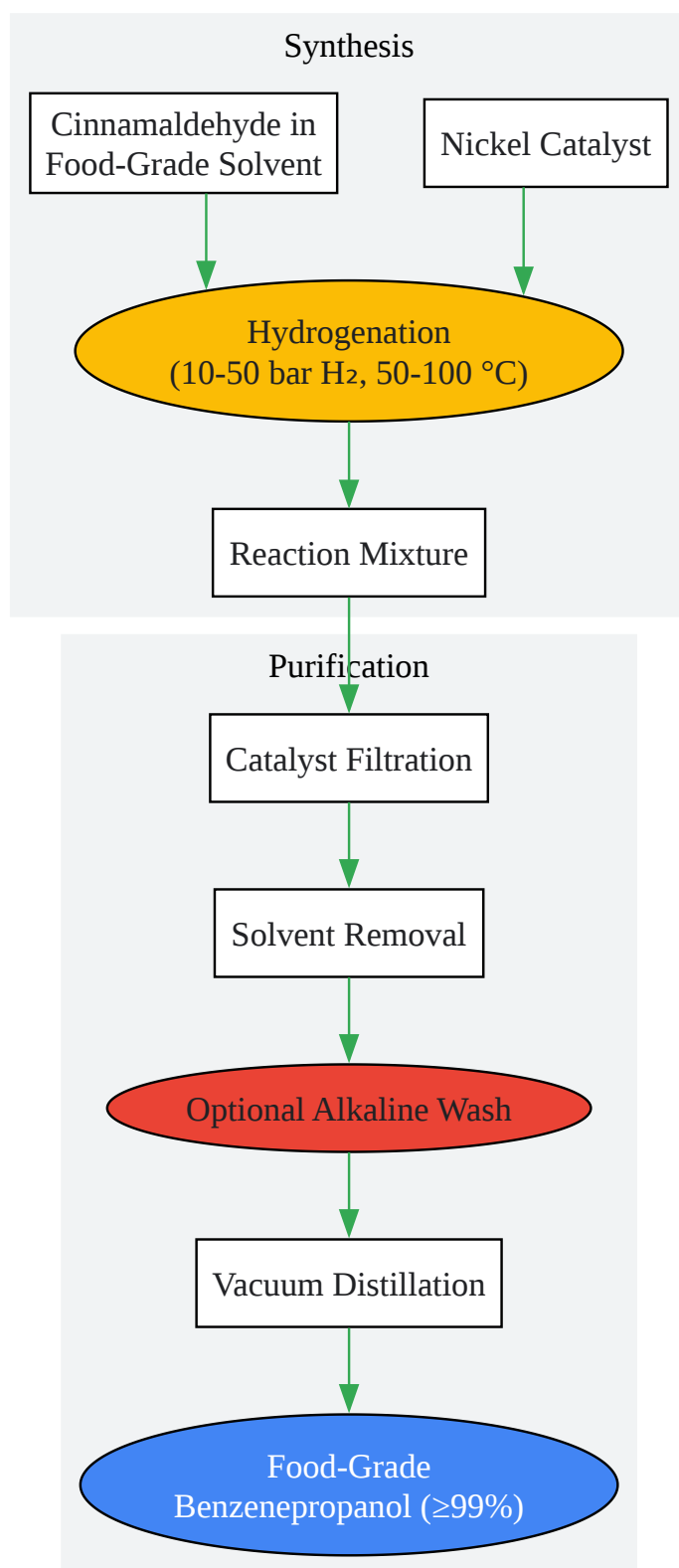
- Nature-derived cinnamaldehyde ( $\geq 80\%$  purity)
- Food-grade solvent (e.g., ethanol)
- Nickel catalyst (e.g., Raney Nickel)
- Hydrogen gas
- Pressurized reactor
- Filtration apparatus
- Distillation apparatus

### Procedure:

- **Reaction Setup:** In a pressurized reactor, dissolve the nature-derived cinnamaldehyde in a suitable food-grade solvent.
- **Catalyst Addition:** Add the nickel catalyst to the solution.
- **Hydrogenation:** Pressurize the reactor with hydrogen gas to a pressure between 10 and 50 bar.
- **Heating:** Heat the reaction mixture to a temperature between 50 °C and 100 °C.
- **Reaction Monitoring:** Monitor the reaction progress by analyzing samples to confirm the conversion of cinnamaldehyde to 3-phenylpropan-1-ol. The reaction should yield minimal residual cinnamaldehyde (e.g.,  $\leq 0.5\%$ ).

- Catalyst Removal: Once the reaction is complete, cool the mixture and carefully filter it to remove the catalyst.
- Solvent Removal: Remove the solvent under reduced pressure.
- Purification: The crude **benzenepropanol** can be further purified through the following steps:
  - Optional Alkaline Water Extraction: To remove phenolic and ester impurities, the crude product can be washed with an alkaline aqueous solution.<sup>[9]</sup>
  - Distillation: Perform fractional distillation under vacuum (between 0.1 and 30 mbar) to obtain purified **benzenepropanol** with a purity of  $\geq 99\%$ .<sup>[9][10]</sup>

Workflow for **Benzenepropanol** Synthesis:



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Fig. 1: Workflow for the synthesis and purification of food-grade **benzenepropanol**.

## Sensory Evaluation of Benzenepropanol

A systematic sensory evaluation is crucial for understanding the flavor profile of **benzenepropanol** and determining its optimal application levels.

### Quantitative Data

Parameter	Matrix	Concentration	Description	Reference
Taste Threshold	Solution (unspecified)	20 ppm	Spicy, cinnamon, balsamic, fruity, winey, and honey-like with floral nuances	

## Protocol 2: Determination of Flavor Profile using Quantitative Descriptive Analysis (QDA)

This protocol describes the methodology for a trained sensory panel to develop a detailed flavor profile of **benzenepropanol**.

Panel and Environment:

- A panel of 8-12 trained sensory assessors.
- A controlled sensory evaluation room with individual booths, consistent lighting, and no distracting odors.

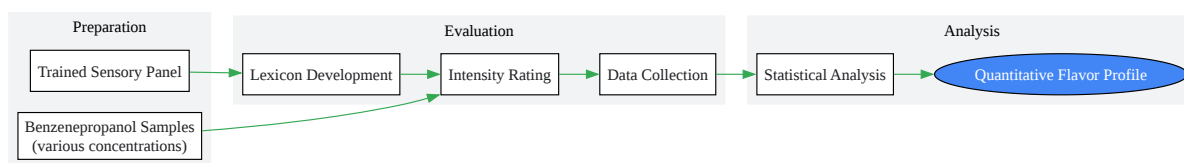
Sample Preparation:

- Prepare a stock solution of **benzenepropanol** in a food-grade solvent (e.g., 50% ethanol in water).
- Prepare a series of dilutions in a neutral base (e.g., 5% sucrose solution) at concentrations above and below the known taste threshold (e.g., 5, 10, 20, 40 ppm).

Procedure:

- **Lexicon Development:** The panel leader guides the assessors to identify and define the key aroma and flavor attributes of **benzenepropanol**. A consensus lexicon of descriptors is established (e.g., floral, spicy, cinnamon, sweet, pungent, apricot, honey).
- **Reference Standards:** Provide reference standards for each descriptor to anchor the panelists' evaluations.
- **Intensity Rating:** Panelists independently evaluate the prepared samples and rate the intensity of each descriptor on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
- **Data Analysis:** The intensity ratings are converted to numerical data and analyzed statistically to generate a quantitative flavor profile, which can be visualized using a spider plot.

Experimental Workflow for QDA:



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Fig. 2: Workflow for Quantitative Descriptive Analysis (QDA) of **benzenepropanol**.

## Application in Flavor Formulations

**Benzenepropanol**'s unique flavor profile makes it suitable for a variety of flavor creations, particularly in fruit and spice categories.

### Application Note 1: Enhancing Fruit Flavors

**Benzenepropanol** can be used to impart sweet, ripe, and slightly spicy notes to fruit flavors such as peach, apricot, and plum.

Starting Point Formulation for a Peach Flavor Concentrate:

- Base Notes:  $\gamma$ -Decalactone (peachy, creamy),  $\gamma$ -Undecalactone (peachy, fatty).
- Mid Notes: Benzaldehyde (almond, cherry), Linalool (floral, citrus).
- Top Notes: Ethyl acetate (fruity, ethereal), Hexenal (green).
- Enhancer: **Benzenepropanol** (adds sweetness, body, and a ripe, slightly spicy character).

Recommended Starting Concentration: Begin by incorporating **benzenepropanol** at 0.1% to 1.0% in the flavor concentrate and evaluate its impact on the overall profile.

## Application Note 2: Use in Baked Goods

In baked goods, **benzenepropanol** can contribute warm, spicy, and honey-like notes. It can be used to enhance cinnamon, honey, and nut flavors.

Recommended Usage Level: Start with a low concentration of 1-5 ppm in the final product and adjust based on sensory evaluation.

## Signaling Pathways in Flavor Perception

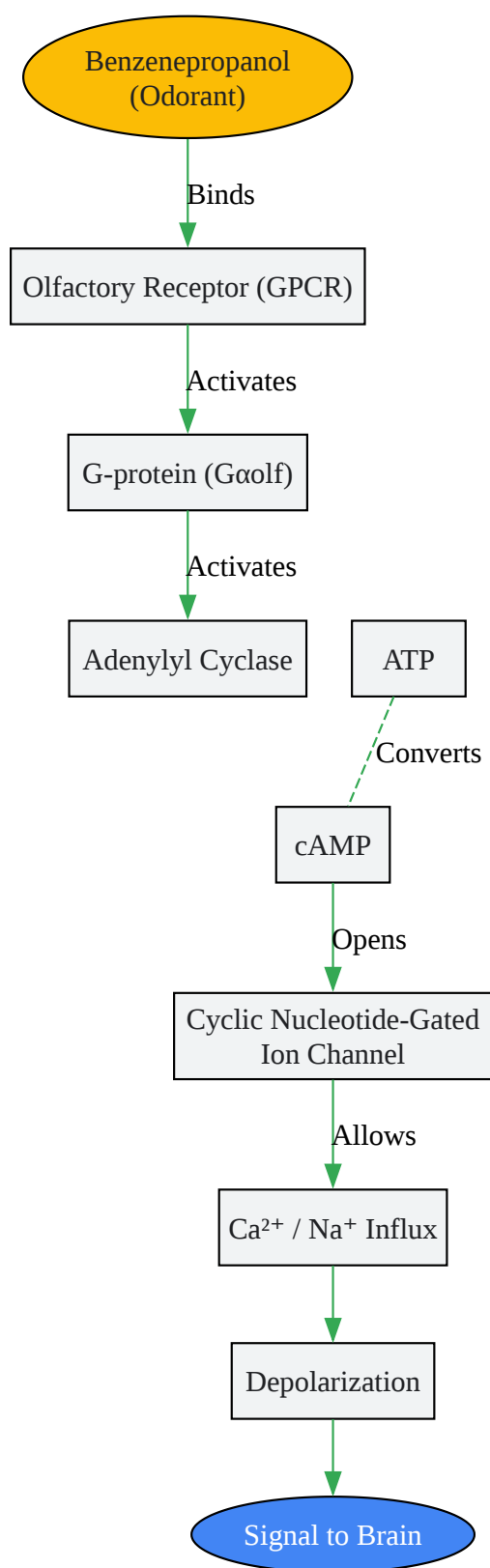
The perception of **benzenepropanol**'s flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

### Olfactory Signaling Pathway

The floral and balsamic aroma of **benzenepropanol** is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.

Diagram of the Olfactory Signaling Pathway:





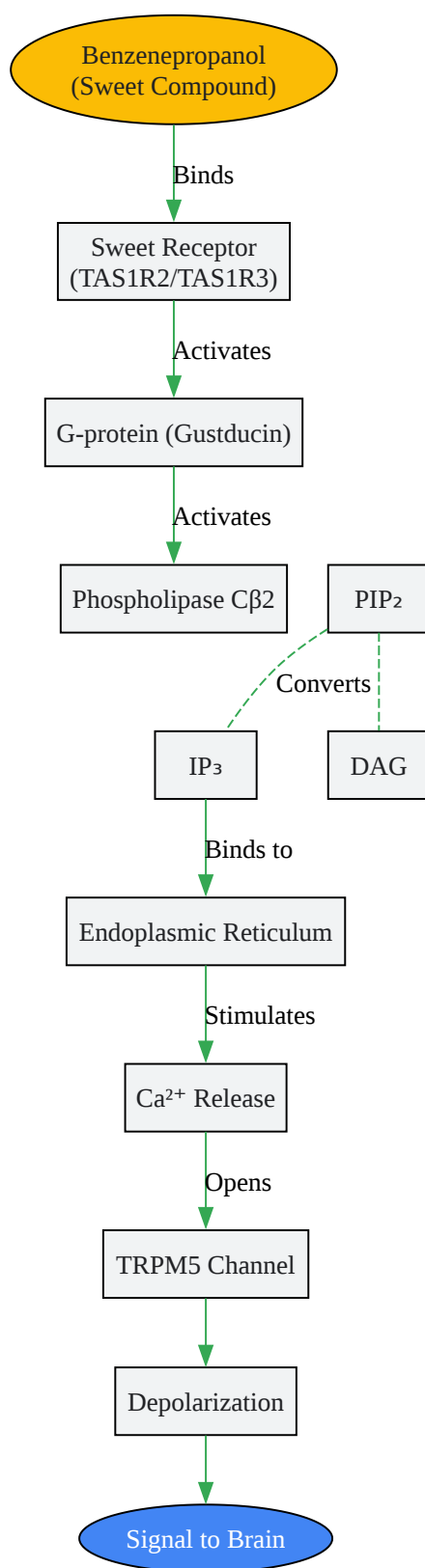
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Fig. 3: Simplified diagram of the olfactory signaling pathway.

## Sweet Taste Signaling Pathway

The sweet taste of **benzenepropanol** is perceived through the TAS1R2/TAS1R3 sweet taste receptor, another type of GPCR found in taste buds.

Diagram of the Sweet Taste Signaling Pathway:



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Fig. 4: Simplified diagram of the sweet taste signaling pathway.

## Safety and Regulatory Information

- FEMA GRAS: **Benzenepropanol** is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring substance (FEMA No. 2885).[5]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **benzenepropanol** and assigned it JECFA number 636.
- Usage Levels: While GRAS, usage levels should be self-limited to the lowest level necessary to achieve the desired flavoring effect. Based on available information, typical use concentrations in cosmetics are less than 0.8%, although levels up to 8% have been reported. For food applications, starting with low ppm levels is recommended.

## Conclusion

**Benzenepropanol** is a valuable and versatile ingredient in the flavorist's palette. Its complex aroma and taste profile allow for its use in a wide array of flavor applications, from enhancing fruit notes to adding warmth and spice to other creations. By following the detailed protocols for synthesis, purification, and sensory evaluation outlined in this document, researchers and flavor developers can effectively and safely utilize **benzenepropanol** to create innovative and appealing flavor profiles. Further research to determine its flavor thresholds in various food matrices and to identify the specific olfactory receptors it activates will provide an even deeper understanding of its sensory impact.

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